molecular formula C15H11NO4 B2860265 Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate CAS No. 135980-44-8

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

Cat. No.: B2860265
CAS No.: 135980-44-8
M. Wt: 269.256
InChI Key: KZJOFXKSSJVGDO-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is a derivative of the 1,8-naphthalimide family, characterized by a fused benzo[de]isoquinoline-1,3-dione core with a methyl ester group at the 2-position. This compound shares structural homology with Alrestatin (2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid), a known aldose reductase inhibitor .

Properties

IUPAC Name

methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-12(17)8-16-14(18)10-6-2-4-9-5-3-7-11(13(9)10)15(16)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJOFXKSSJVGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate typically involves the condensation of an appropriate isoquinoline derivative with a suitable esterifying agent. One common method involves the reaction of alrestatin with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, derivatives of this compound have been studied as aldose reductase inhibitors, which are of interest in the treatment of diabetic complications .

Comparison with Similar Compounds

Core Structure Variations

Key Similarity: All analogs retain the benzo[de]isoquinoline-1,3-dione core, which is critical for π-π stacking interactions and electronic properties .

Key Differences :

  • Ester Group Modifications: Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-benz[de]isoquinolin-2-yl]acetate (): Features an ethyl ester and a 6-piperidinyl substituent. Molecular weight: 376.41 g/mol. Methyl 2-((3-Methoxy-6-(3-morpholinopropyl)-5,12-dioxo-indeno[1,2-c]isoquinolin-2-yl)oxy)acetate (): Includes methoxy and morpholinopropyl groups, increasing steric bulk (MW: 576.27 g/mol). Alrestatin Sodium (): The carboxylate salt form (MW: 277.21 g/mol) exhibits higher aqueous solubility than the methyl ester.
Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 2-(1,3-dioxo-...)acetate Methyl ester 255.23 (acid form ) Ester
Ethyl 2-[...]acetate () Ethyl ester, 6-piperidinyl 376.41 Ester, tertiary amine
Compound 24 () Methoxy, morpholinopropyl, indenoisoquinoline 576.27 Ester, ether, morpholine
Alrestatin Sodium () Carboxylate sodium salt 277.21 Carboxylate

Physicochemical Properties

  • Solubility: Methyl/ethyl esters exhibit lower aqueous solubility compared to carboxylate salts (e.g., Alrestatin sodium ). Morpholinopropyl or piperidinyl groups () enhance solubility in polar aprotic solvents.
  • Thermal Stability : Crystallographic data () for the ethyl ester analog reveals intermolecular C–H···O hydrogen bonds, suggesting robust lattice stability.

Structural and Electronic Effects

  • Substituent Impact :
    • Electron-Donating Groups (e.g., piperidinyl in ): Enhance electron density on the naphthalimide core, red-shifting UV-Vis absorption.
    • Bulky Groups (e.g., adamantyl in ): Introduce steric hindrance, affecting molecular packing and fluorescence quantum yield.
  • Hydrogen Bonding: Ethyl ester analogs form zig-zag chains via C–H···O interactions (), whereas methyl esters may exhibit similar but less pronounced packing.

Biological Activity

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of isoquinoline derivatives. The structural formula can be represented as follows:

  • Molecular Formula : C₁₉H₁₃N₁O₄
  • Molecular Weight : 321.31 g/mol
  • IUPAC Name : Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2(3H)-yl)acetate

This compound features a unique arrangement of functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways crucial for cellular responses.
  • Gene Expression Regulation : The compound may affect the expression of genes related to cell growth and apoptosis, contributing to its potential therapeutic effects.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Caspase activation
HeLa (Cervical)10Bcl-2 modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potential as an antimicrobial agent .
MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in vivo demonstrated significant tumor reduction in xenograft models. Mice treated with the compound showed a decrease in tumor volume by approximately 50% compared to control groups .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial effectiveness against multi-drug resistant strains of bacteria. The compound was effective in reducing bacterial load in infected wounds in animal models, suggesting its potential utility in treating infections caused by resistant pathogens .

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